molecular formula C14H18ClF3N2OSi B13680950 4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole

4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole

Cat. No.: B13680950
M. Wt: 350.84 g/mol
InChI Key: BCYHGDCSAZWVKN-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is a complex organic compound that belongs to the class of azaindoles This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a trimethylsilyl-ethoxy-methyl group attached to the azaindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a suitable azaindole derivative is reacted with chloro and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized azaindole compounds.

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups contribute to its binding affinity and selectivity, while the trimethylsilyl-ethoxy-methyl group may enhance its solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(trifluoromethyl)-1H-indole: Lacks the trimethylsilyl-ethoxy-methyl group, resulting in different chemical properties and applications.

    5-(Trifluoromethyl)-1H-indole: Similar structure but without the chloro substituent, leading to variations in reactivity and biological activity.

    4-Bromo-5-(trifluoromethyl)-1H-indole:

Uniqueness

4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18ClF3N2OSi

Molecular Weight

350.84 g/mol

IUPAC Name

2-[[4-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H18ClF3N2OSi/c1-22(2,3)7-6-21-9-20-5-4-10-12(15)11(14(16,17)18)8-19-13(10)20/h4-5,8H,6-7,9H2,1-3H3

InChI Key

BCYHGDCSAZWVKN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C(=CN=C21)C(F)(F)F)Cl

Origin of Product

United States

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